N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
Overview
Description
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. This compound is significant in various medicinally relevant molecules due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperidine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .
Scientific Research Applications
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing anticancer drug.
Ixabepilone: A thiazole-based compound used in cancer therapy.
Uniqueness
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and the presence of both piperidine and thiazole rings. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4OS/c1-14-15(2)25-18(21-14)6-9-20-19(24)16-5-4-10-23(13-16)17-7-11-22(3)12-8-17/h16-17H,4-13H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBLGGXJPLRXHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNC(=O)C2CCCN(C2)C3CCN(CC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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